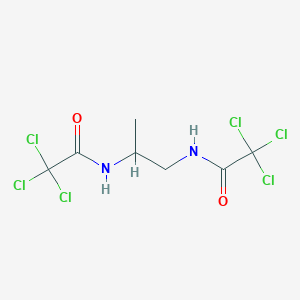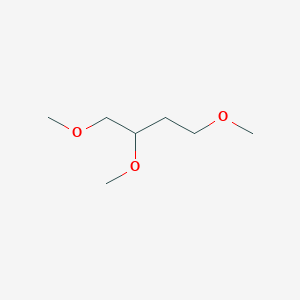
1,2,4-Trimethoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trimethoxybutane is an organic compound with the molecular formula C7H16O3. It is a derivative of butane, where three hydrogen atoms are replaced by methoxy groups (-OCH3).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4-Trimethoxybutane can be synthesized through the reaction of 1,2,4-butanetriol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor, where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Trimethoxybutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trimethoxybutane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism by which 1,2,4-trimethoxybutane exerts its effects involves interactions with molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. Detailed studies are required to elucidate the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Trimethoxypropane: A glycerol-derived compound with similar properties and applications.
1,2,4-Trimethylbenzene: Another compound with a similar structure but different functional groups and reactivity.
Uniqueness: 1,2,4-Trimethoxybutane is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
20637-48-3 |
|---|---|
Molekularformel |
C7H16O3 |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
1,2,4-trimethoxybutane |
InChI |
InChI=1S/C7H16O3/c1-8-5-4-7(10-3)6-9-2/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
CWLPBGQUGHLPBK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC(COC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


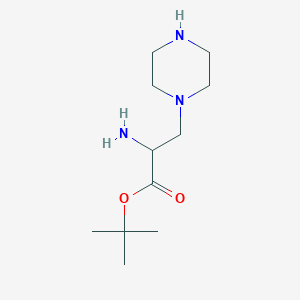
![(6-Chlorobenzo[d]oxazol-2-yl)guanidine](/img/structure/B12446233.png)
![5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12446242.png)
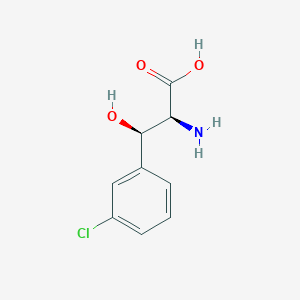
![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12446253.png)
![4-chloro-2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12446254.png)
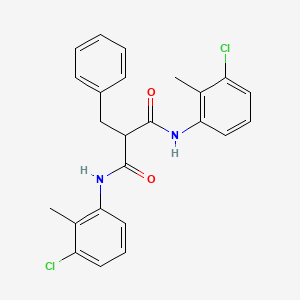
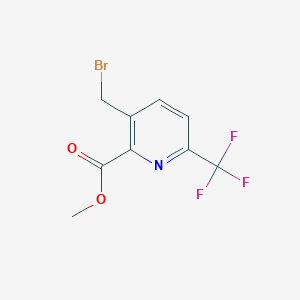
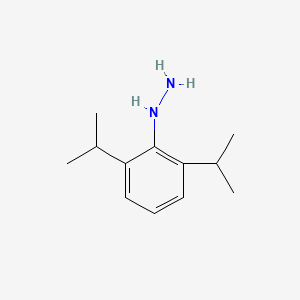
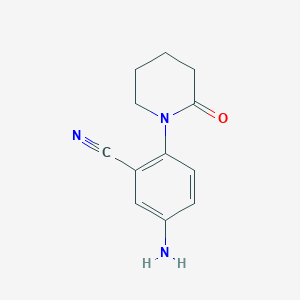
![(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12446271.png)
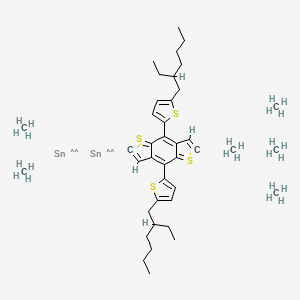
![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B12446280.png)
